molecular formula C9H7NO2 B2443689 Methyl 3-(2-Pyridyl)propiolate CAS No. 72764-93-3

Methyl 3-(2-Pyridyl)propiolate

Cat. No.: B2443689
CAS No.: 72764-93-3
M. Wt: 161.16
InChI Key: FZFHTWMHKXJIKR-UHFFFAOYSA-N
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Description

Methyl 3-(2-Pyridyl)propiolate: is an organic compound with the molecular formula C9H7NO2 . It is a derivative of pyridine and is characterized by the presence of a propiolate group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-Pyridyl)propiolate can be synthesized through a multi-step process involving the reaction of 2-ethynylpyridine with carbon dioxide and iodomethane . The reaction typically involves the use of cesium fluoride and trimethylsilylacetylene in dimethyl sulfoxide at 30°C for 20 hours, followed by the addition of methyl iodide in dimethyl sulfoxide at 30°C for 5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-Pyridyl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(2-Pyridyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2-Pyridyl)propiolate involves its interaction with various molecular targets and pathways. The compound’s propiolate group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be used in catalysis and material science .

Comparison with Similar Compounds

  • Methyl 3-(3-Pyridyl)propiolate
  • Methyl 3-(4-Pyridyl)propiolate
  • Ethyl 3-(2-Pyridyl)propiolate

Comparison: Methyl 3-(2-Pyridyl)propiolate is unique due to the position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-pyridin-2-ylprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFHTWMHKXJIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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